BocNH-PEG8-CH2CH2COONHS
Description
Contextualization within Bifunctional Linker Chemistry
BocNH-PEG8-CH2CH2COONHS is classified as a heterobifunctional linker. broadpharm.com Bifunctional linkers are molecules that possess two distinct reactive groups, enabling them to form covalent bonds with two different target molecules. thermofisher.comiris-biotech.de This capability is crucial for a variety of applications, including the development of antibody-drug conjugates (ADCs), the creation of functionalized surfaces, and the synthesis of complex molecular architectures. rsc.orgpurepeg.com The "hetero" designation signifies that the two reactive ends of the linker have different chemical specificities, allowing for controlled, stepwise reactions. jenkemusa.com The strategic use of such linkers is a cornerstone of "linkerology," a field focused on the rational design and application of linkers to optimize the properties of conjugated molecules. enamine.net
Rationale for Polyethylene (B3416737) Glycol (PEG) Integration in Bioconjugation and Materials Science
The integration of a polyethylene glycol (PEG) spacer is a key design feature of many modern linkers, including this compound. medchemexpress.com PEG is a hydrophilic and biocompatible polymer known to confer several advantageous properties to the molecules it is attached to. rsc.orgjenkemusa.com These benefits include:
Increased Water Solubility: The hydrophilic nature of the PEG chain enhances the solubility of often hydrophobic molecules in aqueous environments, which is critical for biological applications. rsc.orgmedchemexpress.commedchemexpress.commedchemexpress.combroadpharm.com
Reduced Aggregation: By increasing hydrophilicity, PEG spacers can mitigate the tendency of molecules to aggregate, a common issue with hydrophobic compounds. rsc.org
Enhanced Biocompatibility: PEGylation, the process of attaching PEG chains, is well-established to reduce the immunogenicity of molecules. rsc.org
Improved Pharmacokinetics: In therapeutic applications like ADCs, the inclusion of a PEG spacer can positively influence the drug's distribution and lifespan in the body. nih.gov
The "PEG8" in the compound's name indicates that the linker contains a discrete chain of eight ethylene (B1197577) glycol units. The use of a defined-length, or monodisperse, PEG chain ensures uniformity in the final conjugated product, which is often crucial for therapeutic and diagnostic applications. rsc.orgjenkemusa.com
Fundamental Design Principles of this compound as a Heterobifunctional Reagent
The utility of this compound as a heterobifunctional reagent stems from the distinct reactivity of its two terminal functional groups, separated by the modulating PEG8 spacer.
Role of the Boc-Protected Amine Moiety in Selective Functionalization
One end of the molecule features a primary amine group protected by a tert-butyloxycarbonyl (Boc) group. medchemexpress.commedchemexpress.commedchemexpress.com The Boc group is a widely used protecting group in organic synthesis because it is stable under many reaction conditions but can be readily removed under mild acidic conditions. medchemexpress.commedchemexpress.commedchemexpress.combiochempeg.comd-nb.info This selective deprotection allows for a controlled, sequential reaction strategy. biochempeg.combiochempeg.com For instance, the other end of the linker can be reacted first, and then the Boc group is removed to expose the amine for a subsequent conjugation step. iris-biotech.de This strategic protection is essential for synthesizing complex, well-defined bioconjugates. enamine.net
Significance of the PEG8 Spacer in Modulating Chemical and Biological Interactions
The PEG8 spacer physically separates the two reactive termini of the linker. rsc.org This separation is not merely a passive connection; the length and flexibility of the PEG chain can influence the properties of the final conjugate. jenkemusa.com The eight-unit PEG chain provides sufficient distance to prevent steric hindrance between the conjugated molecules, allowing each to maintain its native conformation and function. As previously mentioned, the hydrophilic PEG8 chain also imparts increased water solubility and biocompatibility. rsc.orgbroadpharm.com Research has shown that varying the length of the PEG spacer (e.g., PEG8 vs. PEG12) can impact the properties of the resulting conjugate, such as in antibody-drug conjugates where it can affect stability and toxicity. nih.gov
Reactivity Profile of the N-Hydroxysuccinimide (NHS) Ester for Amide Bond Formation
The other terminus of this compound is an N-hydroxysuccinimide (NHS) ester. medchemexpress.commedchemexpress.com NHS esters are highly reactive towards primary amine groups, which are commonly found on the surface of proteins (e.g., on lysine (B10760008) residues) and other biomolecules. thermofisher.comnih.govontosight.ailumiprobe.com The reaction between an NHS ester and a primary amine forms a stable amide bond. thermofisher.comontosight.ai This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. lumiprobe.comthermofisher.com While highly reactive with amines, the NHS ester can also react with other nucleophilic residues like serines, threonines, and tyrosines, though the reaction with primary amines is predominant. nih.gov The high reactivity and specificity for amines make NHS esters a popular choice for bioconjugation reactions. thermofisher.comlumiprobe.comthermofisher.com
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H50N2O14 medchemexpress.comchembk.com |
| Molecular Weight | 638.70 g/mol medchemexpress.comchembk.com |
| CAS Number | 2009357-80-4 medchemexpress.comchembk.com |
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O14/c1-28(2,3)43-27(34)29-7-9-36-11-13-38-15-17-40-19-21-42-23-22-41-20-18-39-16-14-37-12-10-35-8-6-26(33)44-30-24(31)4-5-25(30)32/h4-23H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHWEHHFADRZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Reactivity Studies of Bocnh Peg8 Ch2ch2coonhs
Detailed Investigation of NHS Ester Reactivity with Primary Amines
The primary mode of action for BocNH-PEG8-CH2CH2COONHS in bioconjugation is the reaction of its NHS ester with primary amines. researchgate.netbroadpharm.com This reaction results in the formation of a stable amide bond, covalently linking the PEG chain to the target molecule. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the departure of the N-hydroxysuccinimide leaving group. thermofisher.com
A competing reaction that significantly impacts the efficiency of amide bond formation is the hydrolysis of the NHS ester. thermofisher.com This process also consumes the NHS ester, rendering it inactive for conjugation. The rate of hydrolysis is highly dependent on the pH of the reaction medium.
| pH | Half-life of NHS Ester Hydrolysis |
| 7.0 (at 0°C) | 4-5 hours |
| 8.6 (at 4°C) | 10 minutes |
This table presents generalized data for NHS-ester compounds to illustrate the effect of pH on hydrolysis. thermofisher.com
The table above demonstrates that as the pH increases, the rate of hydrolysis increases dramatically. thermofisher.com Therefore, while a slightly basic pH is required to deprotonate the primary amine for it to be an effective nucleophile, a very high pH will lead to rapid hydrolysis of the NHS ester, reducing the yield of the desired conjugate.
The choice of solvent and reaction conditions has a profound impact on the efficiency of the conjugation reaction. The reaction is typically carried out in aqueous buffers at a pH range of 7.2 to 8.5. thermofisher.com This pH range represents a compromise between ensuring a sufficient concentration of the deprotonated, nucleophilic primary amine and minimizing the rate of NHS ester hydrolysis. thermofisher.comnih.gov Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. broadpharm.combiochempeg.com
Organic solvents can also be employed, particularly when dealing with substrates that have limited aqueous solubility. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. broadpharm.com In some cases, the use of organic solvents like DMSO has been shown to increase the degree of PEGylation and minimize hydrolysis, leading to faster and more efficient conjugation compared to reactions in aqueous solutions. researchgate.net The reaction temperature is typically kept between 4°C and room temperature (around 25°C). Lower temperatures can help to slow the rate of hydrolysis, while room temperature allows for a faster reaction rate. thermofisher.com The optimal conditions often need to be determined empirically for each specific application.
| Parameter | Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. thermofisher.com |
| Solvent | Aqueous buffers (e.g., PBS), DMF, DMSO | Solubilizes reactants and influences reaction rates. broadpharm.comresearchgate.net |
| Temperature | 4°C - 25°C | Controls the rates of both conjugation and hydrolysis. thermofisher.com |
| Buffers | Amine-free (e.g., phosphate, borate, HEPES) | Prevents competition with the target amine. broadpharm.com |
Deprotection Strategies for the Boc Group and Subsequent Amine Reactivity
The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. windows.netfishersci.co.uk The deprotection of the Boc group on this compound is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (B109758) (DCM) or dioxane. thermofisher.comfishersci.co.uk
The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free primary amine. nih.gov Studies on the kinetics of Boc deprotection with HCl have indicated a second-order dependence on the acid concentration. nih.govresearchgate.net
Once deprotected, the newly formed primary amine is available for a variety of subsequent reactions. For instance, it can be reacted with another NHS ester, a carboxylic acid (in the presence of a coupling agent), or an isothiocyanate, allowing for the construction of more complex bioconjugates. The reactivity of this newly exposed amine is similar to that of other primary aliphatic amines.
| Deprotection Reagent | Typical Conditions |
| Trifluoroacetic acid (TFA) | 20-50% in Dichloromethane (DCM) |
| Hydrochloric acid (HCl) | 4M in Dioxane or Ethyl Acetate |
This table provides common conditions for the deprotection of the Boc group. fishersci.co.uk
Steric and Electronic Effects of the PEG Chain on Reaction Pathways
The eight-unit polyethylene (B3416737) glycol (PEG8) chain in this compound is not merely a passive spacer. It exerts both steric and electronic effects that can influence the reactivity of the terminal functional groups.
Steric Effects: The flexible and hydrophilic PEG chain can create a steric shield around the NHS ester. This can potentially hinder the approach of a bulky nucleophile, thereby decreasing the reaction rate. Conversely, for reactions on a surface or with a large biomolecule, the PEG spacer can project the reactive group away from the bulk of the parent molecule, making it more accessible to the reaction partner.
Electronic Effects: The ether oxygens in the PEG chain are weakly electron-withdrawing, which can have a minor influence on the electrophilicity of the NHS ester carbonyl carbon. However, this effect is generally considered to be less significant than the steric and solvent-related effects of the PEG chain. The primary role of the PEG chain is to impart hydrophilicity to the molecule, which can improve its solubility in aqueous media and reduce non-specific binding in biological systems. broadpharm.com Studies on similar PEGylated NHS esters have shown that the incorporation of a PEG linker can influence the reactivity of the terminal functional group, although the effect is not always a simple enhancement and can be system-dependent. escholarship.org
Selectivity Considerations in Multi-functionalized Substrates
When reacting this compound with a substrate that possesses multiple nucleophilic groups, selectivity becomes a key consideration. NHS esters are highly reactive towards primary amines. researchgate.net They can also react with other nucleophiles, such as the thiol group of cysteine or the hydroxyl group of tyrosine, but these reactions are generally much slower, especially at the optimal pH for amine reactivity.
In the context of proteins, which typically have multiple lysine (B10760008) residues with primary amines and a single N-terminal primary amine, the reaction with a PEG-NHS ester will generally result in a heterogeneous mixture of products with the PEG chain attached at various sites. The accessibility of the different amine groups on the surface of the protein plays a major role in determining the site of conjugation. While NHS esters are not perfectly selective for a single amine in a protein, kinetic control of the reaction (e.g., by using a sub-stoichiometric amount of the PEG linker) can favor modification of the most reactive/accessible amine.
For substrates with different types of primary amines (e.g., aliphatic vs. aromatic), the more nucleophilic aliphatic amines will typically react faster. The selectivity of the reaction can be influenced by carefully controlling the reaction conditions, such as pH and solvent, to exploit the differences in the pKa and nucleophilicity of the target functional groups.
Applications of Bocnh Peg8 Ch2ch2coonhs in Bioconjugation Research
Protein and Peptide Functionalization
The modification of proteins and peptides is a cornerstone of biochemical research, enabling the development of therapeutic agents, diagnostic tools, and research probes. BocNH-PEG8-CH2CH2COONHS offers a versatile platform for achieving specific functionalization of these biomolecules.
Conjugation to Lysine (B10760008) Residues for Random Labeling
The primary amines present on the side chains of lysine residues and the N-terminus of proteins are readily accessible targets for modification. The NHS ester of this compound reacts efficiently with these nucleophilic amines under mild basic conditions (pH 7.0-9.0) to form stable amide bonds. This reaction is a common strategy for "random" labeling, where multiple sites on the protein surface are modified.
The stoichiometry of this reaction can be controlled by adjusting the molar ratio of the PEG linker to the protein. While this method is straightforward, it results in a heterogeneous mixture of products with varying degrees of labeling (DoL). nih.gov Characterization techniques such as MALDI-TOF mass spectrometry are crucial for analyzing the resulting distribution of PEGylated species. researchgate.net The degree of labeling can influence the biological activity and pharmacokinetic properties of the modified protein.
Table 1: Factors Influencing Random Lysine Conjugation with this compound
| Parameter | Effect on Conjugation | Rationale |
| pH | Higher pH (7.0-9.0) increases reaction rate | Deprotonation of the primary amine makes it more nucleophilic. However, pH > 9.0 can lead to hydrolysis of the NHS ester. |
| Molar Ratio (Linker:Protein) | Higher molar ratio increases the degree of labeling | Increases the probability of collision and reaction between the NHS ester and accessible amines. |
| Reaction Time | Longer reaction times can increase the degree of labeling | Allows for more complete reaction with less accessible amine groups. |
| Protein Concentration | Higher protein concentration can increase reaction efficiency | Favors bimolecular reaction kinetics. |
Strategies for Site-Specific Conjugation via Orthogonal Protecting Groups
Achieving site-specific protein modification is critical for preserving protein function and generating homogeneous bioconjugates. The Boc protecting group on the this compound linker is a key feature that enables such strategies. The Boc group is stable under the conditions required for NHS ester conjugation but can be selectively removed under mildly acidic conditions (e.g., trifluoroacetic acid, TFA). nih.gov This orthogonality allows for a multi-step conjugation approach.
In a typical orthogonal strategy, a protein may first be modified at a specific site with a linker containing a different protecting group (e.g., Fmoc). After the initial conjugation and purification, the Boc group on the PEG linker can be deprotected to reveal a free amine. This newly exposed amine can then be selectively reacted with another molecule of interest. This approach is particularly valuable in the synthesis of complex biomolecular constructs, such as antibody-drug conjugates or multi-functional imaging agents.
A study on the synthesis of scaffold-modifiable dendrons for drug delivery utilized a similar orthogonal approach. abbexa.com A heterobifunctional PEG linker with a Boc-protected amine and an NHS ester was conjugated to the periphery of a resin-bound dendron. The Boc group was later removed to allow for further functionalization, demonstrating the utility of this protection strategy in a multi-step synthesis. abbexa.com
Derivatization of Antibodies and Antibody Fragments for Research Probes
Antibodies and their fragments (e.g., Fab, scFv) are widely used as targeting moieties for research probes and diagnostic agents due to their high specificity. This compound can be used to attach various labels, such as fluorescent dyes or chelating agents for radiolabeling, to these biomolecules. The PEG spacer can help to improve the solubility and reduce the immunogenicity of the resulting conjugate. creative-biolabs.com
The random labeling of lysine residues is a common method for derivatizing antibodies. However, for smaller antibody fragments, site-specific conjugation is often preferred to avoid interference with the antigen-binding site. The orthogonal protection strategy described in the previous section can be employed to achieve this. For instance, a unique cysteine residue could be introduced into the antibody fragment, which can be selectively modified. Subsequently, the Boc-protected amine on the PEG linker attached to another part of the fragment can be deprotected for the attachment of a reporter molecule.
In a study focused on developing immuno-PET imaging agents, a single domain antibody fragment (sdAb) was derivatized with a TCO-PEG4-NHS ester. nih.gov While this linker does not have a Boc group, the study highlights the use of a short PEG-NHS linker for modifying antibody fragments for imaging applications. MALDI-TOF mass spectrometry analysis indicated that approximately 85% of the sdAb was modified, with the majority having one prosthetic group attached. nih.gov This demonstrates the ability to achieve controlled labeling of antibody fragments using PEG-NHS linkers.
Table 2: Characterization of a Labeled Single Domain Antibody Fragment (sdAb) (Illustrative Example based on Published Data)
| Parameter | Result | Method | Reference |
| Degree of Labeling | ~1 prosthetic group per sdAb | MALDI-TOF Mass Spectrometry | nih.gov |
| Modification Efficiency | ~85% of sdAb molecules modified | MALDI-TOF Mass Spectrometry | nih.gov |
| Antigen Binding Affinity (Kd) | Maintained in the low nM range | In vitro binding assays | nih.gov |
Modulation of Protein Stability and Solubility through PEGylation
Several studies have investigated the effect of PEGylation on protein conformational stability. In one study, attaching a short PEG chain (four ethylene (B1197577) oxide units) to a specific asparagine residue in a WW domain was found to increase its conformational stability by -0.70 ± 0.04 kcal mol⁻¹. nih.gov This stabilization was attributed to an accelerated folding rate and a slowed unfolding rate. nih.gov Another study on a tri-PEGylated SH3 domain showed a stability increase of -0.93 kcal/mol compared to the non-PEGylated counterpart. nih.gov These findings suggest that the strategic placement of even short PEG linkers can enhance the thermodynamic stability of proteins.
Table 3: Impact of Short-Chain PEGylation on Protein Stability
| Protein Domain | PEG Length (ethylene oxide units) | Change in Conformational Stability (ΔΔG) | Observed Effects | Reference |
| WW domain | 4 | -0.70 ± 0.04 kcal/mol | Accelerated folding, slowed unfolding | nih.gov |
| SH3 domain | 3 | -0.93 kcal/mol (for tri-PEGylated) | Decreased unfolding rate, decreased solvent accessible surface area | nih.gov |
Nucleic Acid Modification
The functionalization of nucleic acids is essential for a wide range of applications, including the development of therapeutic oligonucleotides, diagnostic probes, and tools for molecular biology research.
Functionalization of Amine-Modified Oligonucleotides
Synthetic oligonucleotides can be synthesized with a variety of modifications, including the incorporation of a primary amine at the 5' or 3' end, or internally. This amine group provides a convenient handle for post-synthetic conjugation with molecules like this compound. The NHS ester of the linker reacts with the amine-modified oligonucleotide in a similar manner to its reaction with protein lysine residues, forming a stable amide bond. creative-biogene.com
This conjugation strategy allows for the attachment of various functionalities to the oligonucleotide. After the initial conjugation, the Boc group can be removed to expose a primary amine, which can then be used for further labeling or for conjugation to other molecules such as peptides or proteins. The PEG8 spacer can improve the aqueous solubility and pharmacokinetic properties of the oligonucleotide conjugate.
The efficiency of the conjugation reaction can be influenced by factors such as the concentration of the reactants, the pH of the reaction buffer, and the reaction time. Purification of the resulting conjugate is typically performed using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the desired product from unreacted starting materials and byproducts. ox.ac.uklcms.cz
Table 4: General Protocol for Conjugating this compound to Amine-Modified Oligonucleotides
| Step | Procedure | Key Considerations |
| 1. Oligonucleotide Preparation | Dissolve the amine-modified oligonucleotide in a non-nucleophilic buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). | Avoid buffers containing primary amines (e.g., Tris) as they will compete with the oligonucleotide for reaction with the NHS ester. |
| 2. Linker Preparation | Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF. | The linker should be dissolved immediately before use to minimize hydrolysis of the NHS ester. |
| 3. Conjugation Reaction | Add a molar excess of the linker solution to the oligonucleotide solution. Incubate at room temperature for several hours or overnight. | The optimal molar excess and reaction time should be determined empirically for each specific oligonucleotide and application. |
| 4. Purification | Purify the conjugate using reversed-phase HPLC (RP-HPLC) or other suitable chromatographic methods. | A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate) is commonly used for elution. |
| 5. Characterization | Confirm the identity and purity of the conjugate using techniques such as MALDI-TOF or ESI mass spectrometry. | This will verify the successful conjugation and determine the molecular weight of the final product. |
Covalent Attachment to Plasmid DNA for Research Constructs
The modification of plasmid DNA with functional moieties is a key strategy in the development of advanced gene delivery vectors and diagnostic tools. This compound can be utilized to covalently attach molecules such as targeting ligands or imaging agents to plasmid DNA, thereby creating sophisticated research constructs. This process leverages the linker's orthogonal reactive ends for a controlled, stepwise functionalization.
The initial step involves the introduction of primary amine groups onto the plasmid DNA. This can be achieved through various methods, such as the enzymatic incorporation of amine-modified nucleotides or the chemical modification of the DNA structure. Once aminated, the plasmid can be reacted with the NHS ester of this compound. This reaction is typically performed in a slightly alkaline buffer (pH 7.5-8.5) to ensure the primary amines on the DNA are deprotonated and thus maximally nucleophilic, while minimizing the hydrolysis of the NHS ester. precisepeg.com The result is a plasmid construct bearing PEG linkers with a terminal, protected amine.
The second stage of the conjugation involves the deprotection of the Boc group, typically using a mild acid like trifluoroacetic acid (TFA), to expose the terminal amine on the PEG linker. This newly available amine serves as a reactive handle for the attachment of a second molecule, which could be a cell-penetrating peptide to enhance cellular uptake, a fluorescent dye for tracking, or a targeting ligand to direct the plasmid to specific cell types. nih.gov The PEG spacer itself offers the additional benefits of increasing the solubility and stability of the final DNA conjugate. nih.gov
Table 1: Representative Protocol for Stepwise Functionalization of Plasmid DNA
| Step | Procedure | Key Parameters & Reagents | Purpose |
| 1. Amination of Plasmid | Introduction of primary amine groups onto the plasmid DNA. | Amine-modified nucleotides, terminal deoxynucleotidyl transferase (TdT). | Creates reactive sites for NHS ester conjugation. |
| 2. First Conjugation | Reaction of amine-modified plasmid with the linker. | This compound, 0.1 M Sodium Bicarbonate Buffer (pH 8.3). | Covalently attaches the heterobifunctional linker to the plasmid. |
| 3. Purification | Removal of excess linker. | Size-exclusion chromatography or ethanol (B145695) precipitation. | Isolates the plasmid-PEG-Boc conjugate. |
| 4. Deprotection | Removal of the Boc protecting group. | Trifluoroacetic acid (TFA) in an organic solvent (e.g., DCM). | Exposes a terminal primary amine for the next reaction. |
| 5. Second Conjugation | Attachment of the second molecule (e.g., a peptide). | NHS-ester activated peptide, PBS buffer (pH 7.4). | Forms the final, dual-functionalized plasmid construct. |
| 6. Final Purification | Removal of excess reactants. | Size-exclusion chromatography. | Isolates the final plasmid-PEG-peptide conjugate for research use. |
Carbohydrate and Glycoconjugate Derivatization for Research Probes
Glycoconjugates are pivotal in biological research, acting as probes to study carbohydrate-mediated interactions, such as those involving lectins and cell surface receptors. This compound is an ideal reagent for synthesizing well-defined glycoconjugate probes due to its defined length PEG spacer and orthogonal end functionalities.
The synthesis strategy typically begins with a carbohydrate that has been chemically modified to present a primary amine. This "aminated sugar" becomes the substrate for the NHS ester of the linker. The reaction proceeds efficiently in aqueous buffers at a slightly basic pH, forming a stable amide bond and yielding a Boc-NH-PEG8-Carbohydrate conjugate. The hydrophilic PEG8 spacer improves the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic dyes or other labels that may be attached in a subsequent step.
Following the successful conjugation of the carbohydrate, the Boc-protecting group is removed. The resulting amine-terminated glycoconjugate can then be reacted with a variety of reporter molecules or functional tags. For instance, reacting the terminal amine with an NHS-ester of a fluorescent dye (like fluorescein (B123965) or rhodamine) creates a fluorescent glycoprobe. Alternatively, it could be conjugated to biotin (B1667282) for use in avidin-biotin-based detection systems, or to a peptide for targeted delivery applications. This stepwise approach ensures the precise construction of probes where the carbohydrate provides the biological specificity and the second molecule provides the detection or functional signal.
Table 2: Synthesis Scheme for a Fluorescent Glycoconjugate Probe
| Reactant 1 | Reactant 2 | Reaction Step | Intermediate/Final Product | Key Conditions |
| Aminated Glucose | This compound | Amide Coupling | Boc-NH-PEG8-Glc | pH 8.3, Aqueous Buffer |
| Boc-NH-PEG8-Glc | Trifluoroacetic Acid (TFA) | Boc Deprotection | H2N-PEG8-Glc | Anhydrous DCM |
| H2N-PEG8-Glc | Fluorescein-NHS ester | Amide Coupling | Fluorescein-PEG8-Glc | pH 7.4, PBS Buffer |
Lipid and Liposome (B1194612) Surface Functionalization for Model Membrane Studies
Liposomes are widely used as models for cell membranes and as drug delivery vehicles. The functionalization of their surface with PEG chains ("PEGylation") is a common strategy to enhance their stability and circulation time in biological systems. This compound can be used to prepare functionalized lipids that, when incorporated into liposomes, provide a surface with protected reactive groups for further modification.
The process begins with the synthesis of a PEGylated lipid. A phospholipid containing a primary amine head group, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), is reacted with this compound. The NHS ester selectively couples to the amine of DSPE, forming a stable amide linkage and resulting in the product Boc-NH-PEG8-DSPE. nih.gov
This functionalized lipid can then be incorporated into a liposome formulation along with other lipids like phosphatidylcholine (PC) and cholesterol. The liposomes are typically formed using methods such as thin-film hydration followed by extrusion to control their size. The Boc-NH-PEG8-DSPE lipid will orient itself within the lipid bilayer with the hydrophobic DSPE anchor embedded in the membrane and the hydrophilic Boc-PEG8 chain extending into the aqueous environment. monash.edu
A key advantage of this approach is the ability to perform "post-insertion," where micelles of the PEGylated lipid are incubated with pre-formed liposomes, allowing the Boc-NH-PEG8-DSPE to insert into the outer leaflet of the liposome bilayer. nih.govresearchgate.netnih.gov This ensures that the functional groups are exclusively on the exterior surface. After liposome formation and purification, the Boc group can be removed to expose the amine, which can then be used to attach targeting ligands, antibodies, or other molecules for advanced model membrane studies or targeted delivery research. nih.govmonash.edu
Table 3: Formulation and Characteristics of Functionalized Liposomes for Model Membrane Studies
| Parameter | Description | Example Value / Method |
| Lipid Composition | Molar ratio of constituent lipids. | DSPC:Cholesterol:Boc-NH-PEG8-DSPE (55:40:5 molar ratio). |
| Preparation Method | Technique used to form vesicles. | Thin-film hydration followed by extrusion through 100 nm polycarbonate membranes. semanticscholar.org |
| Mean Diameter | Average size of the liposome population. | 110 ± 5 nm (Determined by Dynamic Light Scattering - DLS). |
| Polydispersity Index (PDI) | Measure of the size distribution heterogeneity. | < 0.15 (Indicating a monodisperse population). |
| Surface Functional Group | The reactive moiety presented on the liposome surface. | Boc-protected amine (pre-deprotection); Primary amine (post-deprotection). |
| Post-Deprotection Reaction | Example of subsequent surface modification. | Conjugation of a RGD peptide via an NHS-ester crosslinker to the exposed amine. |
Integration into Multicomponent Bioconjugates
The creation of complex, multicomponent bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents, requires precise control over the linking of each component. nih.govmdpi.com The orthogonal reactivity of this compound makes it an exemplary linker for these sophisticated applications, allowing for a defined and stepwise assembly process. polysciences.com
A common strategy involves first reacting the NHS ester of the linker with a primary amine on a large biomolecule, such as a lysine residue on a monoclonal antibody. purepeg.com The reaction conditions are optimized to control the number of linkers attached per antibody molecule (the drug-to-antibody ratio, or DAR, in the context of ADCs). purepeg.com After this initial conjugation, the antibody-linker intermediate (Antibody-PEG8-NH-Boc) is purified to remove excess reagents.
Table 4: Stepwise Synthesis of a Model Antibody-Peptide Conjugate
| Step | Description | Reactants | Product |
| 1 | Antibody-Linker Conjugation | Monoclonal Antibody (mAb) + this compound | mAb-(NHCO-CH2CH2-PEG8-NH-Boc)n |
| 2 | Purification | Removal of unreacted linker. | Purified mAb-(NHCO-CH2CH2-PEG8-NH-Boc)n |
| 3 | Deprotection | Removal of Boc group with mild acid. | mAb-(NHCO-CH2CH2-PEG8-NH2)n |
| 4 | Peptide Conjugation | Attachment of an NHS-activated peptide. | mAb-(NHCO-CH2CH2-PEG8-NH-CO-Peptide)n |
| 5 | Final Purification | Removal of unreacted peptide and reagents. | Purified Antibody-Peptide Conjugate |
Applications in Advanced Material Science and Polymer Chemistry Research
Surface Functionalization of Nanomaterials
The ability to modify the surface of nanomaterials is critical for their application in various fields, from nanomedicine to catalysis. BocNH-PEG8-CH2CH2COONHS serves as a versatile linker for this purpose, enabling the covalent attachment of a hydrophilic PEG spacer that can enhance stability, reduce non-specific binding, and provide a reactive handle for further functionalization.
Covalent Attachment to Polymeric Nanoparticles
Polymeric nanoparticles, such as those fabricated from poly(lactic-co-glycolic acid) (PLGA), are widely investigated as drug delivery vehicles. nih.govnih.gov Surface functionalization of these nanoparticles is crucial for improving their circulation time, targeting specific tissues, and controlling drug release. The NHS ester of this compound readily reacts with primary amine groups that can be incorporated onto the surface of polymeric nanoparticles.
This initial PEGylation step not only imparts "stealth" characteristics to the nanoparticles, reducing their uptake by the reticuloendothelial system, but the terminal Boc-protected amine also allows for subsequent, specific modifications. nih.gov For instance, after deprotection, the newly exposed amine can be used to conjugate targeting ligands like peptides or antibodies, enhancing the nanoparticle's affinity for specific cell types.
Table 1: Representative Physicochemical Changes in Polymeric Nanoparticles Upon Functionalization with Boc-NH-PEG-NHS Linkers
| Nanoparticle Type | Initial Size (nm) | Size after PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) |
|---|---|---|---|---|
| PLGA | 150 ± 10 | 175 ± 12 | -25 ± 3 | -10 ± 2 |
Modification of Inorganic Nanostructures (e.g., Quantum Dots, Gold Nanoparticles)
Inorganic nanostructures, such as quantum dots (QDs) and gold nanoparticles (AuNPs), possess unique optical and electronic properties that make them valuable in bioimaging and diagnostics. ut.ac.irut.ac.irresearchgate.net However, their pristine surfaces are often not suitable for biological applications and require modification to improve their stability and biocompatibility in aqueous environments.
This compound can be adapted for the functionalization of these inorganic nanoparticles. For instance, the surface of silica-coated quantum dots can be amine-functionalized and subsequently reacted with the NHS ester of the linker. Similarly, gold nanoparticles can be first functionalized with a layer of molecules presenting primary amines, which then serve as attachment points for the Boc-NH-PEG-NHS linker. ut.ac.irresearchgate.net This stepwise approach allows for the precise control of the surface chemistry, enabling the subsequent attachment of biomolecules for targeted imaging or sensing applications.
Preparation of Functionalized Polymeric Networks and Hydrogels
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used in tissue engineering and controlled drug release due to their high water content and biocompatibility. The properties of hydrogels can be precisely tuned by the choice of polymer and crosslinking agent. This compound can be employed as a heterobifunctional crosslinker to create hydrogels with advanced functionalities.
In one approach, a polymer with primary amine groups can be crosslinked with a molecule containing at least two NHS esters. By incorporating this compound into the reaction mixture, a certain proportion of the crosslinks will present a Boc-protected amine. After the hydrogel is formed, the Boc groups can be removed to introduce primary amine functionalities throughout the hydrogel matrix. These amines can then be used to immobilize growth factors, peptides, or other bioactive molecules to promote tissue regeneration or to control the release of therapeutic agents.
Table 2: Influence of Functionalization on Hydrogel Properties
| Hydrogel Base | Crosslinker Type | Swelling Ratio (%) | Compressive Modulus (kPa) | Functional Group Density (mmol/g) |
|---|---|---|---|---|
| Hyaluronic Acid | Standard | 800 ± 50 | 10 ± 2 | N/A |
Note: The data are illustrative and represent typical trends observed when incorporating functional linkers into hydrogel networks.
Design of Bio-inspired Surfaces and Interfaces
The creation of surfaces that mimic the biological environment is a key goal in biomaterial science. Such bio-inspired surfaces can be used to control cell adhesion, proliferation, and differentiation. This compound is a valuable tool for designing these interfaces due to its ability to introduce specific functionalities in a controlled manner.
A substrate, such as a glass slide or a polymer film, can be first amine-functionalized and then reacted with this compound. The resulting surface will be coated with PEG chains terminating in a Boc-protected amine. After deprotection, these amines can be used to covalently attach cell-adhesive peptides, such as those containing the RGD (arginine-glycine-aspartic acid) sequence. rsc.org The PEG spacer ensures that the immobilized peptides are extended away from the surface, making them more accessible to cell surface receptors.
Development of Chemically Modified Research Supports and Resins
In the realm of biotechnology and biomedical research, solid supports and resins are essential for applications such as affinity chromatography, solid-phase peptide synthesis, and cell capture assays. The performance of these materials is highly dependent on their surface chemistry.
This compound can be used to functionalize chromatography resins, such as agarose (B213101) or polystyrene beads. By first introducing amine groups onto the resin surface, the Boc-NH-PEG-NHS linker can be attached. The terminal Boc-protected amine, after deprotection, can then be used to immobilize antibodies, enzymes, or other proteins for affinity purification. The hydrophilic PEG spacer helps to reduce non-specific binding to the resin, leading to higher purity of the isolated biomolecules.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | Not Applicable |
| Poly(lactic-co-glycolic acid) | PLGA |
| N-hydroxysuccinimide | NHS |
| Polyethylene (B3416737) glycol | PEG |
Applications in Chemical Probe Development and Diagnostic Research Tools
Synthesis of Fluorescent Probes for Live-Cell Imaging Research
The development of fluorescent probes for live-cell imaging is crucial for visualizing and understanding dynamic cellular processes. nih.gov20.210.105 BocNH-PEG8-CH2CH2COONHS is an ideal linker for the synthesis of such probes due to its amine-reactive NHS ester and the orthogonally protected amine. The NHS ester allows for the covalent attachment of the linker to an amine-containing fluorophore, such as a derivative of fluorescein (B123965), rhodamine, or cyanine (B1664457) dyes. nih.govrsc.org
The general strategy involves reacting the NHS ester of the linker with a fluorescent dye that possesses a primary or secondary amine. This reaction forms a stable amide bond. Subsequently, the Boc protecting group can be removed under mild acidic conditions, exposing a primary amine on the distal end of the PEG linker. This newly available amine can then be conjugated to a targeting moiety, such as a small molecule ligand, a peptide, or an antibody, that directs the fluorescent probe to a specific cellular location or protein of interest. The PEG8 spacer in this construct serves to physically separate the fluorophore from the targeting moiety, which can help to minimize quenching effects and preserve the biological activity of the targeting ligand. axispharm.com
| Step | Reaction | Reagents and Conditions | Result |
| 1 | Fluorophore Conjugation | Amine-containing fluorescent dye, this compound, pH 7.2-8.5 | Boc-NH-PEG8-Fluorophore conjugate |
| 2 | Deprotection | Trifluoroacetic acid (TFA) or dilute HCl | H2N-PEG8-Fluorophore conjugate |
| 3 | Targeting Moiety Conjugation | Amine-reactive targeting moiety (e.g., NHS ester), H2N-PEG8-Fluorophore conjugate | Targeting Moiety-PEG8-Fluorophore probe |
Development of Radiolabeled Tracers for Molecular Imaging Studies
In molecular imaging techniques like Positron Emission Tomography (PET), radiolabeled tracers are essential for the non-invasive visualization and quantification of biological processes in vivo. researchgate.netiris-biotech.de The synthesis of these tracers often requires the conjugation of a radionuclide-chelating agent to a targeting biomolecule. This compound can facilitate this process by acting as a spacer between the targeting molecule and the chelator.
The synthesis can be initiated by reacting the NHS ester of the linker with an amine-functionalized chelator, for example, a derivative of DOTA or NOTA. After this conjugation, the Boc group is removed to reveal the terminal amine. This amine can then be coupled to a targeting molecule, such as a peptide or a small molecule inhibitor, that has a reactive group like a carboxylic acid (activated as an NHS ester) or an isothiocyanate. The hydrophilic PEG8 linker can improve the pharmacokinetics of the resulting radiotracer by increasing its solubility and circulation time. rug.nl
| Component | Function | Example |
| Targeting Moiety | Binds to a specific biological target (e.g., receptor, enzyme) | RGD peptide, Folic acid |
| This compound | Provides a hydrophilic spacer and orthogonal handles for conjugation | - |
| Chelator | Sequesters the radionuclide | DOTA, NOTA |
| Radionuclide | Emits positrons for PET imaging | Gallium-68, Copper-64 |
Preparation of Affinity Ligands for Target Validation Research
Affinity chromatography is a powerful technique for purifying proteins and studying protein-ligand interactions. nih.govnih.govfredhutch.org This method relies on the immobilization of a specific ligand onto a solid support. This compound can be used to prepare such affinity matrices.
The process typically begins with the reaction of the NHS ester of the linker with an amine-containing small molecule or peptide that has affinity for the protein of interest. This creates a Boc-protected ligand-linker conjugate. Following deprotection of the Boc group, the exposed amine is then reacted with an activated solid support, such as NHS-activated agarose (B213101) beads. The long, flexible PEG8 spacer helps to extend the ligand away from the matrix backbone, which can improve its accessibility to the target protein and reduce steric hindrance, thereby enhancing the efficiency of the affinity purification. biorxiv.org
Biotinylation Strategies for Research-Grade Detection and Purification Systems
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique in a variety of detection and purification systems due to the high-affinity interaction between biotin and streptavidin. biochempeg.combpsbioscience.comthermofisher.com this compound can be adapted for biotinylation by first reacting its NHS ester with an amine-containing molecule of interest, such as a primary antibody or an enzyme.
After the initial conjugation, the Boc group is removed, and the resulting terminal amine on the PEG linker is then reacted with an activated biotin derivative, such as biotin-NHS ester. This two-step approach allows for the controlled introduction of a biotin tag at the end of a flexible, hydrophilic spacer. This can be advantageous in immunoassays like ELISA and Western blotting, where the PEG linker can improve the accessibility of the biotin tag for binding to streptavidin-HRP conjugates, potentially increasing signal intensity. windows.netpolysciences.com
| Step | Description | Benefit of this compound |
| 1 | Conjugate linker to protein of interest via NHS ester | Provides a site for subsequent biotin attachment |
| 2 | Deprotect the Boc group | Exposes a terminal amine for reaction with biotin |
| 3 | React with activated biotin | Creates a biotinylated protein with a hydrophilic spacer |
| 4 | Application in assay | PEG spacer can enhance accessibility and reduce non-specific binding |
Creation of Reporter Molecules for Biochemical Assays
Reporter molecules, such as enzymes conjugated to antibodies or other proteins, are fundamental components of many biochemical assays, including ELISA. mdpi.com The creation of these conjugates often requires a linker to connect the reporter enzyme (e.g., horseradish peroxidase, alkaline phosphatase) to the binding molecule.
This compound can be employed in a stepwise manner to generate these reporter conjugates. For instance, the NHS ester end of the linker can be reacted with a primary amine on an antibody. Following purification and deprotection of the Boc group, the newly formed amine terminus of the antibody-linker conjugate can then be reacted with an enzyme that has been functionalized with an amine-reactive group. The PEG8 spacer helps to ensure that both the antibody and the enzyme retain their biological activity by minimizing steric interference between the two large protein molecules.
Analytical Methodologies for Characterization of Bocnh Peg8 Ch2ch2coonhs Derived Conjugates
Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, UV-Vis, FTIR) for Structural Elucidation of Conjugates
The structural verification of conjugates derived from BocNH-PEG8-CH2CH2COONHS is foundational to confirming successful synthesis. A suite of spectroscopic techniques is employed for this purpose, each providing unique insights into the covalent modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the detailed structural analysis of the PEG linker and the resulting conjugate. In ¹H NMR spectra of PEGylated molecules, the characteristic repeating ethylene (B1197577) oxide units of the PEG chain typically appear as a prominent signal around 3.6 ppm. The success of the conjugation can be confirmed by the disappearance or shift of signals corresponding to the reactive N-Hydroxysuccinimide (NHS) ester and the appearance of new signals indicative of the newly formed amide bond. For instance, the NHS ester protons may show a characteristic peak at δ 2.84 ppm, which vanishes post-conjugation. The Boc protecting group on the terminal amine will also have a characteristic signal in the ¹H NMR spectrum, which can be monitored to ensure its integrity during the conjugation process. It is important to note that for large polymers, peaks arising from ¹³C-coupled ¹H in the repeating units can have integrations comparable to the terminal group protons, which must be correctly assigned for accurate characterization.
Mass Spectrometry (MS) provides definitive confirmation of conjugation by accurately measuring the molecular weight of the resulting product. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used. A clear shift in the molecular weight corresponding to the addition of the this compound linker to the target molecule (e.g., a protein or peptide) is observed. High-resolution mass spectrometry (HRMS) can further be used to confirm the monoisotopic mass of the conjugate, providing a high degree of confidence in its identity. nih.gov When coupled with liquid chromatography (LC-MS), this technique can also help to identify the degree of PEGylation and locate the specific sites of modification on a biomolecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy is often used to monitor the conjugation reaction and confirm the formation of the product. While the PEG linker itself is transparent in the UV-Vis range, the molecule it is conjugated to (such as a protein or a dye) will have a characteristic absorbance spectrum. researchgate.netresearchgate.net Changes in this spectrum upon conjugation can indicate a successful reaction. For example, a shift in the maximum absorbance wavelength or a change in the molar absorptivity can be observed. rsc.org This technique is particularly useful for quantifying the concentration of the conjugate in solution. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the reactants and products, thereby confirming the chemical transformation. The FTIR spectrum of the this compound linker would show characteristic peaks for the NHS ester (e.g., C=O stretching vibrations around 1740, 1780, and 1815 cm⁻¹). Upon successful conjugation to an amine-containing molecule, these NHS ester peaks will disappear, and a new amide bond will be formed, which can be identified by its characteristic C=O stretch (Amide I band) around 1650 cm⁻¹. The prominent C-O-C ether stretch from the PEG backbone, typically around 1100 cm⁻¹, will be present in both the linker and the final conjugate. nih.govwaters.com
The following table summarizes the key spectroscopic shifts and signals used to confirm the successful conjugation of this compound.
| Technique | Analyte | Key Observation for Successful Conjugation |
| ¹H NMR | Conjugate | Disappearance of NHS ester proton signals (e.g., ~2.8 ppm); Appearance of new amide proton signals. |
| Mass Spec | Conjugate | Increase in molecular weight corresponding to the mass of the linker attached to the target molecule. |
| UV-Vis | Conjugate | Shift in the maximum absorbance wavelength (λmax) of the chromophore-containing molecule. |
| FTIR | Conjugate | Disappearance of NHS ester C=O stretching bands (~1740-1815 cm⁻¹); Appearance of Amide I band (~1650 cm⁻¹). |
Chromatographic Separation Techniques (e.g., HPLC, SEC, FPLC) for Purity Assessment of Bioconjugates
Following synthesis, it is crucial to purify the this compound-derived conjugate from unreacted starting materials and potential side products. Chromatographic techniques are indispensable for both the purification and the subsequent assessment of purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of PEGylated conjugates. Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. Since PEGylation increases the hydrophilicity of a molecule, the conjugate will typically elute earlier than the unmodified, more hydrophobic starting material. However, the resolution can sometimes be poor, especially for larger PEGs. nih.gov A highly selective HPLC method using a charged surface hybrid (CSH) stationary phase has been shown to be effective for characterizing multi-arm PEG-maleimide intermediates and their hydrolysis products, a principle that can be applied to other PEG-NHS conjugates. nih.gov
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic radius. The covalent attachment of the PEG8 linker significantly increases the size of the target molecule. Consequently, the PEGylated conjugate will elute earlier from the SEC column than the smaller, unmodified molecule and any unreacted PEG linker. sigmaaldrich.cn SEC is very effective for removing low molecular weight by-products and unreacted PEG. When coupled with multiple detectors, such as light scattering, viscometer, refractive index (RI), and UV detectors (tetra detection SEC), it can provide accurate molecular weight and size information for the conjugate and any impurities. biopharminternational.com
Fast Protein Liquid Chromatography (FPLC) is a form of liquid chromatography often used for the purification of proteins and other biomolecules from complex mixtures. It operates at lower pressures than HPLC but allows for higher flow rates. FPLC systems are commonly equipped with SEC or ion-exchange chromatography (IEC) columns. IEC separates molecules based on their net charge. The attachment of the neutral PEG8 linker can shield the surface charges of a protein, altering its interaction with the ion-exchange resin and allowing for separation of the conjugate from the unmodified protein.
The table below outlines the principles and primary applications of these chromatographic techniques in the context of this compound-derived conjugates.
| Technique | Separation Principle | Primary Application for PEG-Conjugates |
| HPLC | Polarity/Hydrophobicity (RP-HPLC) | Purity assessment; Separation of conjugate from unmodified starting material. |
| SEC | Hydrodynamic Radius (Size) | Removal of unreacted PEG and smaller molecules; Analysis of aggregation. sigmaaldrich.cn |
| FPLC | Size (SEC) or Charge (IEC) | Preparative scale purification of bioconjugates. |
Electrophoretic Methods (e.g., SDS-PAGE, Native PAGE) for Protein Conjugate Analysis
Electrophoretic techniques are fundamental for analyzing protein conjugates, providing information on molecular weight, purity, and the extent of modification.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard method used to separate proteins based on their molecular weight. When a protein is conjugated with a this compound linker, its apparent molecular weight increases. This results in a slower migration through the polyacrylamide gel and a visible band shift upwards compared to the unmodified protein. researchgate.net This shift confirms successful conjugation and can be used to estimate the degree of PEGylation. However, PEGylated proteins often migrate slower than expected based on their actual molecular weight, and the bands can appear smeared or broadened. This anomalous migration is attributed to the interaction between the PEG chain and SDS, as well as the increased hydrodynamic radius of the conjugate. nih.govnih.gov Staining methods specific for PEG, such as using a barium chloride-iodine mixture, can be used in conjunction with protein stains like Coomassie Blue to specifically identify the PEGylated species on the gel. researchgate.net
Native Polyacrylamide Gel Electrophoresis (Native PAGE) separates proteins in their non-denatured state, based on a combination of their size, shape, and intrinsic charge. nih.govcuni.cz This technique avoids the complications arising from PEG-SDS interactions, often providing better resolution and sharper bands for PEGylated proteins compared to SDS-PAGE. nih.gov Because both the size and potentially the surface charge of the protein are altered upon conjugation, the mobility of the conjugate in a native gel will differ from the unmodified protein. This allows for the clear separation of unmodified protein, mono-PEGylated, and multi-PEGylated species. deepdyve.com Native PAGE is therefore a valuable alternative to HPLC and SDS-PAGE for the routine analysis of protein PEGylation reaction mixtures. nih.gov
The following table compares the application of SDS-PAGE and Native PAGE for the analysis of protein conjugates.
| Technique | Principle of Separation | Advantages for PEG-Conjugate Analysis | Potential Issues |
| SDS-PAGE | Molecular Weight (denatured) | Confirms covalent attachment via molecular weight shift. researchgate.net | Anomalous migration, band smearing due to PEG-SDS interaction. nih.govnih.gov |
| Native PAGE | Size, Shape, and Charge (native) | Avoids PEG-SDS issues, providing better resolution of different PEGylated species. nih.govdeepdyve.com | Migration pattern is more complex to interpret than in SDS-PAGE. |
Biophysical Characterization Techniques (e.g., DLS, SPR, ITC) for Studying Conjugate Interactions
Beyond structural confirmation and purity assessment, it is often critical to understand how conjugation with this compound affects the biophysical properties and interaction capabilities of the modified molecule.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter of particles and molecules in solution. ssau.ru Upon conjugation, the hydrodynamic radius of the target molecule is expected to increase due to the addition of the hydrated PEG chain. DLS can be used to confirm this size increase and to assess the colloidal stability and aggregation state of the conjugate. researchgate.netresearchgate.net For example, DLS has been used to study the stability of PEGylated nanoparticles at different pH values, showing that the PEG layer can prevent aggregation. nih.gov
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nih.gov It provides quantitative data on binding affinity, specificity, and kinetics (association and dissociation rates). tbzmed.ac.iryoutube.com To study a conjugate, one interaction partner (the ligand) is immobilized on a sensor chip, and the other (the analyte, which could be the conjugate) is flowed over the surface. Binding events cause a change in the refractive index at the surface, which is detected as a response. youtube.com SPR can be used to determine if the conjugation with the PEG8 linker has altered the binding characteristics of a biomolecule to its target. This is crucial for applications like targeted drug delivery, where the binding affinity of a targeting ligand must be preserved after conjugation. nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of two molecules in solution. malvernpanalytical.com This allows for the complete thermodynamic characterization of a binding interaction in a single experiment, yielding the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction. nih.govresearchgate.net From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. ITC is a label-free, in-solution technique that can be used to investigate how the PEG8 modification influences the thermodynamic driving forces of a molecular interaction. researchgate.net
This table summarizes the key biophysical parameters obtained from each technique.
| Technique | Measurement Principle | Key Parameters Obtained |
| DLS | Light scattering from diffusing particles | Hydrodynamic diameter, size distribution, aggregation state. ssau.ru |
| SPR | Change in refractive index upon binding | Binding affinity (KD), association rate (ka), dissociation rate (kd). nih.gov |
| ITC | Heat change upon binding | Binding affinity (Kₐ), enthalpy (ΔH), stoichiometry (n), entropy (ΔS). nih.gov |
Advanced Microscopy Techniques for Visualization of Functionalized Materials
When this compound is used to functionalize surfaces or nanoparticles, advanced microscopy techniques are essential for visualizing the resulting materials and their interactions with biological systems.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanometer scale. researchgate.net AFM can be used to visualize the surface morphology of materials before and after functionalization with the PEG linker. For example, it can be used to confirm the successful coating of a mica surface with PEGylated polymers, which can be designed to resist non-specific protein adsorption while allowing specific binding of target molecules. rsc.orgnih.gov
Transmission Electron Microscopy (TEM) provides very high-resolution, two-dimensional images of a sample by passing a beam of electrons through an ultrathin section of it. psu.edu TEM is widely used to determine the size, shape, and morphology of nanoparticles. lehigh.edu When nanoparticles are functionalized with the PEG8 linker, TEM can be used to confirm that the core morphology of the nanoparticles is maintained after the surface modification. researchgate.netacs.org
Confocal Microscopy is a fluorescence imaging technique that allows for the creation of high-resolution, three-dimensional images of a sample. By labeling the conjugate with a fluorescent dye, confocal microscopy can be used to visualize the localization and trafficking of the conjugate within cells. aacrjournals.org For example, studies have used confocal microscopy to show that fluorescently-labeled PEG can be taken up by cells and localized predominantly in the cytoplasm and even the nucleus, suggesting that PEG is capable of crossing both the cell and nuclear membranes. aacrjournals.orgnih.gov This technique is invaluable for understanding the cellular fate of PEGylated drug delivery systems. researchgate.net
The table below highlights the applications of these advanced microscopy techniques.
| Technique | Imaging Principle | Application for Functionalized Materials |
| AFM | Cantilever deflection by surface forces | Nanoscale surface topography; Visualization of PEGylated coatings. nih.gov |
| TEM | Electron transmission through a thin sample | High-resolution imaging of nanoparticle size and shape post-functionalization. researchgate.net |
| Confocal | Fluorescence from a focused laser spot | 3D imaging of fluorescently-labeled conjugate localization within cells. aacrjournals.org |
Theoretical and Computational Approaches in Bocnh Peg8 Ch2ch2coonhs Research
Molecular Dynamics Simulations of PEG Chain Conformation in Conjugation Processes
Molecular dynamics (MD) simulations have become a powerful tool for investigating the structure and dynamics of PEGylated molecules, including those conjugated with linkers like BocNH-PEG8-CH2CH2COONHS. researchgate.net These simulations can model the behavior of the PEG chain at an atomistic or coarse-grained level, providing insights into its conformational flexibility during the conjugation process and in the final bioconjugate. nih.govresearchgate.net
MD simulations have revealed that the conformation of a PEG chain is highly dynamic and can be influenced by several factors, including its length, the solvent environment, and its attachment to a biomolecule. researchgate.net For a linker like this compound, the eight ethylene (B1197577) glycol repeat units provide significant flexibility. Simulations can predict the distribution of end-to-end distances and the radius of gyration for the PEG chain, which are crucial parameters for understanding the steric shielding effects it imparts on the conjugated molecule. acs.org
Furthermore, MD simulations can elucidate how the PEG chain's conformation changes upon conjugation to a protein or other biomolecule. The interaction with the biomolecule's surface can lead to specific conformational preferences for the PEG chain, which in turn can affect the biomolecule's activity and stability. nih.gov For instance, simulations have shown that PEGylation can stabilize partially unfolded intermediate states of proteins, thereby preventing irreversible denaturation. researchgate.net
| Parameter | Description | Typical Findings from Simulations |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the PEG chain. | Increases with the number of PEG units; influenced by solvent quality. acs.org |
| End-to-End Distance | The distance between the two ends of the PEG chain. | Shows a broad distribution, reflecting the chain's flexibility. |
| Persistence Length | A measure of the stiffness or rigidity of the polymer chain. | For PEG in water, the persistence length is relatively short, indicating high flexibility. acs.org |
| Solvent Accessible Surface Area (SASA) | The surface area of the PEG chain that is accessible to the solvent. | Changes upon conjugation, indicating interactions with the biomolecule. |
Computational Modeling of Linker Reactivity and Site-Selectivity
The N-hydroxysuccinimide (NHS) ester group in this compound is designed to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. medchemexpress.com Computational models can be employed to predict the reactivity of this NHS ester and the site-selectivity of the conjugation reaction.
Quantum mechanics (QM) calculations can be used to model the reaction mechanism of the NHS ester with an amine. These calculations can determine the activation energies for the reaction, providing a quantitative measure of the linker's reactivity. acs.org Such studies can also investigate the competing hydrolysis reaction of the NHS ester in aqueous environments, which is a critical factor affecting conjugation efficiency. acs.org
Furthermore, computational approaches can help predict which amine groups on a protein are most likely to react with the linker. This involves assessing the accessibility and nucleophilicity of the different amine groups. The solvent accessible surface area (SASA) of lysine residues can be calculated from the protein's crystal structure or a homology model to identify those that are exposed on the surface. Additionally, the local microenvironment of each lysine, including the presence of nearby acidic or basic residues, can influence its pKa and therefore its nucleophilicity at a given pH. nih.gov Systematic studies have shown that while NHS esters primarily target primary amines, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, and computational models can help to understand the factors that favor these alternative reactions. nih.govnih.govresearchgate.net
| Factor | Computational Assessment Method | Impact on Reactivity |
|---|---|---|
| Solvent Accessibility | Calculation of Solvent Accessible Surface Area (SASA) from protein structure. | Higher SASA generally leads to higher reactivity. |
| Local pKa | pKa prediction software based on protein structure and electrostatics. | Lower pKa of the amine group increases its nucleophilicity at a given pH. |
| Neighboring Residues | Analysis of the local electrostatic and steric environment. | Nearby charged or bulky residues can influence accessibility and reactivity. nih.gov |
| Conformational Dynamics | Molecular dynamics simulations to sample different protein conformations. | Transient exposure of otherwise buried amine groups can lead to reaction. |
Structure-Activity Relationship (SAR) Studies for Optimized Linker Design
Structure-activity relationship (SAR) studies are crucial for optimizing the design of linkers like this compound for specific applications. acs.org Computational methods can play a significant role in establishing these relationships by systematically modifying the linker's structure in silico and predicting the impact on the properties of the resulting conjugate. nih.gov
For a PEG linker, the length of the PEG chain is a critical parameter. nih.gov Increasing the number of PEG units can enhance the solubility and in vivo half-life of the conjugate but may also lead to a decrease in its biological activity due to increased steric hindrance. adcreview.com Computational docking and MD simulations can be used to model the interaction of the PEGylated molecule with its biological target, predicting how different PEG chain lengths will affect binding affinity.
The chemical nature of the linker is also important. While this compound has a stable amide linkage upon reaction, other linkers can be designed with cleavable bonds for drug delivery applications. acs.org Computational studies can help in the design of these cleavable linkers by modeling their stability under different physiological conditions.
The attachment site of the linker on the biomolecule is another key factor in SAR studies. acs.org As discussed in the previous section, computational methods can help predict reactive sites. By combining this with functional analysis, it is possible to identify conjugation sites that preserve the biological activity of the biomolecule.
Prediction of Conjugate Properties and Interaction Profiles
MD simulations can be used to model the behavior of the entire PEGylated biomolecule in solution. nih.gov These simulations can predict hydrodynamic properties, such as the sedimentation coefficient, which are important for characterizing the conjugate and understanding its behavior in vivo. nih.gov They can also provide insights into how PEGylation affects the protein's conformational stability and flexibility.
Furthermore, computational models can predict how the PEG layer will influence the interaction of the conjugate with other molecules, such as plasma proteins, receptors, and cell membranes. researchgate.net The PEG chain can create a steric shield that reduces non-specific interactions and proteolytic degradation, thereby prolonging the circulation time of the conjugate. nih.gov Simulations can help to quantify this shielding effect and optimize the PEG chain length and grafting density for maximum benefit. nih.gov
| Property | Computational Method | Significance |
|---|---|---|
| Hydrodynamic Radius | Molecular Dynamics Simulations, Hydrodynamic Modeling (e.g., HullRad) nih.gov | Relates to the size of the conjugate in solution and affects its in vivo distribution and clearance. |
| Binding Affinity to Target | Molecular Docking, Free Energy Calculations | Predicts the biological activity of the conjugate. |
| Conformational Stability | Molecular Dynamics Simulations at different temperatures or pH. researchgate.net | Assesses whether PEGylation improves the stability of the biomolecule. |
| Interaction with Surfaces | Molecular Dynamics Simulations with model membranes or surfaces. | Predicts non-specific binding and potential for reduced immunogenicity. |
Future Research Directions and Emerging Paradigms for Bocnh Peg8 Ch2ch2coonhs
Integration into Bioorthogonal and Click Chemistry Platforms
The intrinsic functionalities of BocNH-PEG8-CH2CH2COONHS make it a prime candidate for integration into bioorthogonal and click chemistry platforms. The NHS ester allows for initial conjugation to a biomolecule or surface, while the Boc-protected amine, upon deprotection, provides a handle for subsequent reactions. This sequential reactivity is fundamental for constructing complex bioconjugates. polysciences.com
Future research will likely focus on modifying the Boc-protected amine terminus to incorporate functionalities amenable to click chemistry. For instance, after deprotection of the Boc group, the revealed primary amine can be readily modified to introduce an azide (B81097) or an alkyne group. This would transform the linker into a heterobifunctional PEGylation reagent suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a terminal alkyne to the deprotected amine of the linker would allow for its efficient and specific reaction with azide-modified molecules. beilstein-journals.org CuAAC is known for its high yields and compatibility with a wide range of functional groups, making it a robust method for creating stable triazole linkages. d-nb.infonih.gov The reaction conditions are generally mild and can be performed in aqueous environments, which is advantageous for biological applications. beilstein-journals.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, the linker can be functionalized with a strained alkyne, such as a dibenzocyclooctyne (DBCO). nih.gov This would enable copper-free click chemistry with azide-tagged biomolecules, a significant advantage for in vivo applications. magtech.com.cnnih.gov SPAAC is driven by the high ring strain of the cycloalkyne, leading to rapid and highly selective reactions. magtech.com.cn
The versatility of this compound within these platforms allows for the precise and modular construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.
| Click Chemistry Platform | Reactive Moiety on Linker (Post-Deprotection) | Key Features |
| CuAAC | Terminal Alkyne | High yields, broad functional group tolerance, aqueous compatibility. beilstein-journals.orgd-nb.info |
| SPAAC | Strained Alkyne (e.g., DBCO) | Copper-free, suitable for living systems, rapid kinetics. nih.govmagtech.com.cn |
Development of Stimuli-Responsive Conjugates for Advanced Research Applications
A burgeoning area of research is the development of stimuli-responsive systems that can undergo controlled changes in their structure and function in response to specific triggers. This compound can serve as a foundational component in the design of such systems.
pH-Responsive Systems: The Boc protecting group is inherently acid-labile. While typically removed under controlled synthetic conditions, this property can be exploited for pH-responsive release. By incorporating this compound into a larger construct, such as a nanoparticle or a prodrug, the acidic microenvironment of tumors or endosomes could trigger the deprotection of the Boc group. mdpi.comnih.gov This could, in turn, initiate a cascade of events leading to drug release or activation of a therapeutic agent. For instance, the newly exposed amine could alter the solubility or conformation of the conjugate, leading to its disassembly. mdpi.com
Redox-Responsive Systems: To create redox-responsive conjugates, the this compound linker could be modified to include a disulfide bond. This could be achieved by reacting the deprotected amine with a reagent containing a disulfide moiety. The resulting conjugate would be stable under normal physiological conditions but would cleave in the presence of reducing agents like glutathione (B108866), which is found in high concentrations within the intracellular environment. mdpi.commdpi.com This approach is particularly promising for targeted drug delivery to cancer cells, which often exhibit elevated levels of glutathione. mdpi.com
The development of such stimuli-responsive systems based on this linker holds immense potential for creating "smart" therapeutics with enhanced efficacy and reduced off-target effects. rsc.org
| Stimulus | Potential Modification to Linker | Triggering Environment |
| pH | Utilization of the acid-labile Boc group | Tumor microenvironment, endosomes, lysosomes. mdpi.comnih.gov |
| Redox | Incorporation of a disulfide bond | Intracellular space (high glutathione levels). mdpi.commdpi.com |
Application in High-Throughput Screening and Combinatorial Library Synthesis
The principles of combinatorial chemistry, which involve the systematic and repetitive connection of a set of building blocks to create a large number of compounds, can be facilitated by linkers like this compound. nih.gov The orthogonal nature of the Boc-protected amine and the NHS ester allows for a stepwise and controlled synthesis of diverse molecular libraries. polysciences.com
In a typical combinatorial synthesis workflow, the NHS ester end of the linker could be used to attach it to a solid support or a core scaffold. nih.gov Following this, the Boc group can be removed, and the exposed amine can be reacted with a diverse set of building blocks. This process can be repeated in a "split-and-pool" fashion to generate a large library of compounds, each with a unique structure. nih.gov The PEG8 spacer in the linker can improve the solubility and reduce the steric hindrance of the synthesized compounds, which is beneficial for subsequent screening assays.
In the context of high-throughput screening (HTS), this linker can be used to immobilize potential drug candidates or biological targets onto microplates or other assay formats. The hydrophilic PEG spacer helps to minimize non-specific binding to the surface, thereby improving the signal-to-noise ratio of the assay. The defined length of the PEG8 chain also provides a consistent distance between the immobilized molecule and the surface, which can be crucial for assays that rely on specific binding interactions.
Exploration in Complex Supramolecular Assemblies
Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. This compound can be a valuable building block in the construction of such assemblies, including micelles and vesicles.
By conjugating a hydrophobic molecule to one end of the linker (e.g., via the NHS ester), an amphiphilic molecule is created. In an aqueous environment, these amphiphiles can self-assemble into micelles, with the hydrophobic moieties forming the core and the hydrophilic PEG8 chains forming the corona. acs.org The Boc-protected amine at the terminus of the PEG chain would be displayed on the surface of the micelle. acs.org
Deprotection of the Boc group would expose primary amines on the micelle surface, which could then be used for further functionalization. For example, targeting ligands could be attached to guide the micelles to specific cells or tissues. Alternatively, the introduction of charged groups could be used to control the stability and release properties of the micelles. The ability to control the surface chemistry of these self-assembled structures is a key area for future exploration. nih.gov
Furthermore, the precise length of the PEG8 spacer can influence the packing of the amphiphiles and, consequently, the morphology of the resulting supramolecular assembly, potentially allowing for the controlled formation of vesicles or other complex structures. nih.gov
Role in Advanced Chemical Biology Tool Development
The unique properties of this compound make it a valuable component in the development of sophisticated chemical biology tools for probing and manipulating biological systems.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in a PROTAC's efficacy, and this compound is an ideal starting point for synthesizing PROTAC linkers. medchemexpress.com The NHS ester can be used to attach a ligand for the target protein, while the deprotected amine can be coupled to a ligand for the E3 ligase. The PEG8 spacer provides the necessary length and flexibility to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes to covalently label active enzymes in complex biological systems. This compound can be used to construct these probes. The NHS ester can be reacted with a reporter tag (e.g., a fluorophore or biotin), and the deprotected amine can be attached to a reactive group that targets a specific class of enzymes. The hydrophilic PEG8 spacer can improve the probe's solubility in aqueous buffers and reduce non-specific interactions.
The continued application of this versatile linker in these and other emerging areas will undoubtedly lead to the development of novel tools that will further our understanding of complex biological processes.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing BocNH-PEG8-CH2CH2COONHS, and how can purity be validated?
- Methodology : Synthesis typically involves stepwise PEGylation and NHS ester activation. Use HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% TFA) to monitor reaction progress. Validate purity via:
- NMR (¹H/¹³C) for structural confirmation.
- MALDI-TOF MS to confirm molecular weight (±1 Da tolerance).
- FT-IR to verify ester and carbamate functional groups.
- For detailed protocols, replicate methods from peer-reviewed studies and include raw spectral data in supplementary materials .
Q. How should researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?
- Methodology :
Prepare buffered solutions (e.g., PBS pH 7.4, acetate pH 5.0).
Incubate the compound at 37°C and sample at timed intervals.
Quantify degradation via LC-MS or fluorescence assays (if labeled).
- Critical parameters : Temperature control (±0.1°C), ionic strength, and agitation.
- Include kinetic modeling (e.g., first-order decay) and error analysis (95% confidence intervals) .
Q. What are the best practices for characterizing the reactivity of the NHS ester in this compound with amine-containing biomolecules?
- Methodology :
- Conduct coupling reactions with a model amine (e.g., glycine) in PBS (pH 8.5).
- Monitor conversion via UV-Vis (NHS ester depletion at 260 nm) or HPLC .
- Optimize molar ratios (e.g., 1:1.2 for amine:ester) and validate with mass spectrometry .
Advanced Research Questions
Q. How can conflicting data on this compound conjugation efficiency across studies be systematically resolved?
- Methodology :
Reproducibility audit : Replicate experiments under reported conditions.
Variable isolation : Test pH, temperature, and solvent composition independently.
Analytical cross-validation : Compare results from LC-MS, fluorescence quenching, and SDS-PAGE.
Q. What experimental frameworks are suitable for optimizing this compound linker length in drug delivery systems?
- Methodology :
- Comparative design : Synthesize PEG variants (n=4, 8, 12) and test:
- Solubility (cloud point measurement).
- Biological half-life (radiolabeled tracer studies).
- Toxicity (in vitro cell viability assays).
- Apply Design of Experiments (DoE) to minimize trial count and maximize parameter interaction insights .
Q. How can researchers address discrepancies in reported LC-MS data for this compound degradation products?
- Methodology :
- High-resolution MS/MS to fragment and identify unknown peaks.
- Isotopic labeling (e.g., ¹⁵N) to trace hydrolysis pathways.
- Multivariate analysis (PCA or PLS-DA) to classify degradation patterns across studies .
Guidance for Rigorous Research Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
